4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
CAS No.: 1864056-54-1
Cat. No.: VC3025129
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride - 1864056-54-1](/images/structure/VC3025129.png)
Specification
CAS No. | 1864056-54-1 |
---|---|
Molecular Formula | C7H11ClN2O |
Molecular Weight | 174.63 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine;hydrochloride |
Standard InChI | InChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H |
Standard InChI Key | GXPGEWKQWNBYSH-UHFFFAOYSA-N |
SMILES | C1CC2=C(CC1N)C=NO2.Cl |
Canonical SMILES | C1CC2=C(CC1N)C=NO2.Cl |
Introduction
Chemical Properties
Property | Value |
---|---|
CAS Number | 1864056-54-1 |
Molecular Formula | C₇H₁₁ClN₂O |
Molecular Weight | 174.63 g/mol |
MDL Number | MFCD28017019 |
SMILES Notation | NC(C1)CCC2=C1C=NO2.[H]Cl |
Appearance | Typically supplied as a solid |
Purity | Commercial products typically ≥95% |
The compound contains a fused ring system with an isoxazole moiety. The tetrahydrobenzo portion provides conformational flexibility compared to fully aromatic analogs, which may influence its binding properties in biological systems .
Hazard Type | Classification |
---|---|
Acute Toxicity | Category 4 |
Eye Irritation | Category 2A |
Skin Irritation | Category 2 |
Specific Target Organ Toxicity - Single Exposure | Category 3 (STOT SE 3) |
These classifications indicate potential health risks primarily related to irritation and toxicity if improperly handled .
Synthesis Methods
Microwave-Assisted Synthesis
Recent advances have employed microwave-assisted synthesis for benzisoxazole derivatives, starting from precursors such as 5,5-dimethyl cyclohexane-1,3-dione. This method offers advantages over conventional heating methods, including:
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Faster reaction times
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Higher yields
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Cleaner reactions with fewer side products
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Reduced solvent usage (environmentally friendly)
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Cost-effectiveness for large-scale synthesis
These microwave-assisted processes have been described as "effortless, well-organized, clean, swift and financially viable" for synthesizing a wide range of organic molecules .
Resolution of Racemic Mixtures
For chiral derivatives, resolution techniques have been employed. For example, the related compound 3-(5-isopropyl-2,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine has been resolved using dibenzoyl-D-(+)-tartaric acid and dibenzoyl-L-(-)-tartaric acid. This process allows for the separation of individual enantiomers, which is crucial for pharmacological applications where stereochemistry may influence biological activity .
Research Significance and Future Directions
Structure-Activity Relationship Studies
The partially saturated ring system of this compound provides conformational flexibility that can be exploited in structure-activity relationship studies. By comparing the biological activities of this compound with fully aromatic analogs, researchers can gain insights into the influence of molecular rigidity on target binding and efficacy.
HSP90 Inhibition Research
Related tetrahydrobenzisoxazole derivatives have been investigated as HSP90 inhibitors, suggesting this compound could serve as a starting point for developing targeted anti-cancer agents. HSP90 is a molecular chaperone that assists in protein folding and stabilization, and its inhibition has emerged as a promising approach in cancer therapy .
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